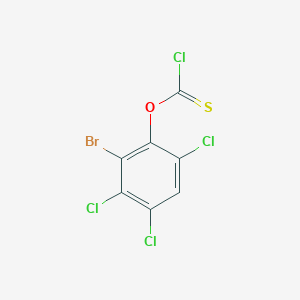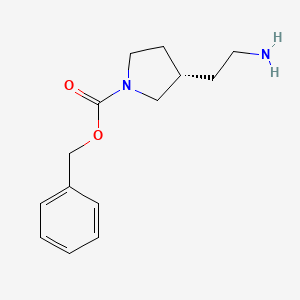![molecular formula C7H14N2O4 B13974894 2-[(2-Amino-3-hydroxybutanoyl)amino]propanoic acid](/img/structure/B13974894.png)
2-[(2-Amino-3-hydroxybutanoyl)amino]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2-Amino-3-hydroxybutanoyl)amino]propanoic acid is a compound that belongs to the class of amino acids It is characterized by the presence of both an amino group and a hydroxyl group attached to the butanoyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Amino-3-hydroxybutanoyl)amino]propanoic acid can be achieved through stereospecific reactions from carbohydrate sources such as D-gulonic acid lactone and D-glucono lactone . The process involves a series of selective transformations, including the use of epoxides and chiral amino-alcohols. These reactions are typically promoted by Lewis acids, which facilitate the formation of the desired stereoisomers .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of stereospecific synthesis and the use of carbohydrate sources can be scaled up for industrial applications. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the compound.
化学反応の分析
Types of Reactions
2-[(2-Amino-3-hydroxybutanoyl)amino]propanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the functional groups present in the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂) can be used to oxidize the hydroxyl group to a carbonyl group.
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used to reduce the carbonyl group back to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the amino group, with reagents such as alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can lead to the formation of a keto acid, while reduction can yield an alcohol.
科学的研究の応用
2-[(2-Amino-3-hydroxybutanoyl)amino]propanoic acid has a wide range of scientific research applications:
作用機序
The mechanism of action of 2-[(2-Amino-3-hydroxybutanoyl)amino]propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical processes. Its hydroxyl and amino groups allow it to participate in hydrogen bonding and other interactions that are crucial for its biological activity .
類似化合物との比較
Similar Compounds
L-threonine: An amino acid with a similar structure but lacking the propanoic acid moiety.
L-serine: Another amino acid with a hydroxyl group but differing in the side chain structure.
L-allo-threonine: A stereoisomer of threonine with different spatial arrangement of atoms.
Uniqueness
2-[(2-Amino-3-hydroxybutanoyl)amino]propanoic acid is unique due to its specific combination of functional groups and stereochemistry. This uniqueness allows it to participate in distinct chemical reactions and biological processes that are not possible with other similar compounds .
特性
IUPAC Name |
2-[(2-amino-3-hydroxybutanoyl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O4/c1-3(7(12)13)9-6(11)5(8)4(2)10/h3-5,10H,8H2,1-2H3,(H,9,11)(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPZKQTYZIVOJDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)NC(C)C(=O)O)N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-(3-Fluoro-4-{6-fluoroimidazo[1,2-a]pyridine-3-carbonyl}benzoyl)azepane](/img/structure/B13974820.png)


![2-Cyclopropyl-8-oxa-2-azaspiro[4.5]decane](/img/structure/B13974827.png)

![6-Cyclopropyl-6-azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B13974841.png)




